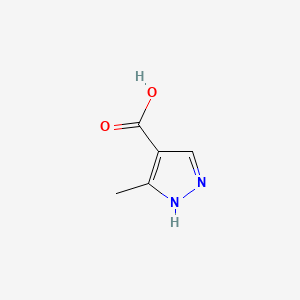

3-Methyl-1H-pyrazole-4-carboxylic acid

Overview

Description

3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N2O2. It consists of a pyrazole ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with carbon dioxide under basic conditions. This reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is usually conducted at elevated temperatures to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

H₂MPCA forms stable complexes with transition metals through its pyrazole nitrogen and carboxylic oxygen donor sites. Key complexes and their properties include:

These complexes were characterized by IR spectroscopy, thermogravimetric analysis, and X-ray crystallography. The 3D Cd(II) polymer (3 ) demonstrates an 8-connected topology with potential for sensor applications .

Tautomerism and Solid-State Proton Transfer

H₂MPCA exhibits dynamic tautomeric behavior influenced by its environment:

This tautomerism enables adaptive crystallographic packing, relevant for designing crystalline materials with tunable proton conductivity .

Synthetic Derivatization: Esterification and Cyclization

H₂MPCA serves as a precursor for agrochemical intermediates. A patented route synthesizes alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates:

Reaction Steps

-

Acidification : Sodium enolate of alkyl difluoroacetoacetate is treated with CO₂-generated H₂CO₃.

-

Cyclization : Intermediate reacts with methylhydrazine in a two-phase system (H₂O/organic solvent) with Na₂CO₃/K₂CO₃ .

Example Synthesis (Ethyl Ester)

Scientific Research Applications

Agricultural Chemistry

Key Applications:

- Synthesis of Agrochemicals: 3-Methyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of herbicides and fungicides. Its derivatives have been shown to enhance crop protection and yield by effectively controlling plant diseases and pests .

| Agrochemical | Function | Impact |

|---|---|---|

| Isopyrazam | Fungicide | Effective against various fungal pathogens |

| Sedaxane | Fungicide | Protects crops from diseases, improving yields |

Pharmaceutical Development

Key Applications:

- Drug Formulation: This compound is explored for its potential in developing drugs that target specific biological pathways. It has shown promise in anti-inflammatory and analgesic medications, contributing to improved therapeutic efficacy .

| Drug Type | Target | Potential Benefits |

|---|---|---|

| Anti-inflammatory | Inflammatory pathways | Reduces pain and inflammation |

| Analgesic | Pain receptors | Provides targeted pain relief |

Material Science

Key Applications:

- Advanced Materials Development: this compound is utilized in formulating novel polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

| Material Type | Properties | Applications |

|---|---|---|

| Polymers | High durability | Coatings for construction and automotive |

| Coatings | Environmental resistance | Protective layers for electronics |

Analytical Chemistry

Key Applications:

- Reagent in Analytical Methods: The compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of specific compounds within complex mixtures. Its effectiveness in high-performance liquid chromatography has been documented .

| Technique | Function | Use Case |

|---|---|---|

| High-performance liquid chromatography | Detection of metabolites | Biomedical research |

| Spectroscopy | Quantification of compounds | Environmental monitoring |

Biochemistry

Key Applications:

- Study of Metabolic Pathways: Researchers utilize this compound to investigate enzyme activity and metabolic pathways, contributing to a deeper understanding of biological processes and disease mechanisms .

| Research Focus | Application | Outcome |

|---|---|---|

| Enzyme inhibition studies | Understanding metabolic regulation | Insights into cancer metabolism |

| Pathway analysis | Drug development | Target identification for therapies |

Case Study 1: Inhibition of Lactate Dehydrogenase

A focused study demonstrated that derivatives of this compound exhibited nanomolar inhibition of lactate dehydrogenase, suggesting potential as first-in-class inhibitors for cancer treatment.

Case Study 2: Antimicrobial Activity

Research indicated that pyrazole derivatives, including this compound, showed significant antimicrobial properties against various bacterial strains, outperforming standard antibiotics at comparable concentrations.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The carboxylic acid group plays a crucial role in forming hydrogen bonds and electrostatic interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a difluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.

3-Aminopyrazole-4-carboxylic acid:

Uniqueness

3-Methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methyl group and a carboxylic acid group on the pyrazole ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Biological Activity

3-Methyl-1H-pyrazole-4-carboxylic acid (HMPCA) is a pyrazole derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of HMPCA, focusing on its antioxidant, antimicrobial, antifungal, and anticancer properties, as well as its role in coordination chemistry and catalysis.

- Molecular Formula : C₅H₆N₂O₂

- Molecular Weight : 126.11 g/mol

- CAS Number : 40704-11-8

Antioxidant Activity

Research has highlighted the antioxidant properties of HMPCA and its metal complexes. A study involving copper(II) complexes with pyrazole derivatives demonstrated that these compounds exhibit significant antioxidant activity by mimicking superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) enzymes. The ability to scavenge reactive oxygen species (ROS) was assessed using flow cytometry, showing promising results in protecting cell viability against oxidative stress .

Antimicrobial and Antifungal Activity

HMPCA and its derivatives have been evaluated for their antimicrobial properties. A series of synthesized pyrazole carboxamide derivatives exhibited notable antifungal activity against various phytopathogenic fungi, including Alternaria porri and Rhizoctonia solani. The most effective compound showed an EC50 value of 0.37 µg/mL, indicating a high level of efficacy compared to commercial fungicides . Additionally, HMPCA's metal complexes have shown potential as effective antifungal agents.

Anticancer Activity

The anticancer potential of HMPCA has been explored in various studies. For instance, certain pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing the overall cytotoxicity . This suggests that HMPCA derivatives could be valuable in developing new cancer therapies.

Coordination Chemistry and Catalytic Activity

HMPCA's role in coordination chemistry is notable, particularly in the formation of metal complexes that exhibit unique properties. For example, a study reported the synthesis of three metal complexes derived from HMPCA, which displayed excellent catalytic activity for oxygen evolution reactions (OER) and certain catalytic properties for oxygen reduction reactions (ORR) . These findings indicate that HMPCA can serve as a bifunctional ligand in catalysis.

Summary of Biological Activities

Case Studies

- Antioxidant Properties : In vitro studies confirmed that copper(II) complexes with HMPCA derivatives effectively scavenged ROS, demonstrating potential therapeutic applications in oxidative stress-related diseases .

- Antifungal Efficacy : A series of synthesized pyrazole carboxamide derivatives showed promising antifungal activity against Rhizoctonia solani, outperforming traditional fungicides in some cases .

- Cancer Therapeutics : In a study examining the effects of pyrazole derivatives on breast cancer cells, compounds containing halogen substituents exhibited enhanced cytotoxicity and apoptosis induction compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-1H-pyrazole-4-carboxylic acid, and how are intermediates purified?

- Methodology : The compound is synthesized via cyclocondensation of ethyl acetoacetate, -dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis of the ester intermediate (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) to yield the carboxylic acid derivative . Purification often involves recrystallization from ethanol or toluene, with yields optimized by controlling reaction temperatures (50–100°C) and stoichiometric ratios .

- Validation : Intermediate purity is assessed using GC or HPLC (>95% purity thresholds), while structural confirmation relies on H-NMR and IR spectroscopy to verify functional groups like the carboxylic acid (-COOH) and pyrazole ring .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Techniques :

- IR Spectroscopy : Identifies carboxyl (1700–1750 cm) and N-H stretches (3100–3300 cm) .

- H-NMR : Resonances for methyl groups (δ 2.2–2.6 ppm) and pyrazole protons (δ 7.5–8.5 ppm) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 154.17 for CHNO) validate molecular weight .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Safety Protocols :

- Use PPE (gloves, goggles) due to irritant properties (H320: Eye irritation) .

- Avoid inhalation; work in a fume hood. Storage at 2–8°C in airtight containers prevents degradation .

- Neutralize spills with sodium bicarbonate, followed by ethanol rinsing .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity, and what mechanistic insights exist?

- Structure-Activity Relationship (SAR) :

- Methyl groups at position 3 enhance metabolic stability, while electron-withdrawing groups (e.g., -CF) at position 5 improve receptor binding affinity in anti-inflammatory derivatives .

- Pharmacological Mechanisms : Derivatives inhibit cyclooxygenase (COX-2) or modulate mTOR/p70S6K pathways, as seen in anti-proliferative studies on cancer cells .

- Data Analysis : Conflicting results in ulcerogenic activity (e.g., ethyl esters vs. amides) are resolved by comparing substituent polarity and metabolic conversion rates .

Q. What computational approaches predict the reactivity of this compound derivatives?

- Methods :

- DFT Calculations : Optimize geometry and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the carboxyl group’s electron-deficient carbon is prone to nucleophilic substitution .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., COX-2 active site) to guide rational drug design .

Q. How are contradictions in synthetic yields resolved when scaling up reactions?

- Case Study : Lower yields in azide coupling reactions (e.g., NaN/DMF at 50°C) are attributed to side reactions forming triazole byproducts. Mitigation strategies include:

- Temperature Control : Reduce to 40°C to slow azide decomposition .

- Catalyst Screening : Use Cu(I) catalysts to improve regioselectivity in cycloadditions .

- Analytical Tools : LC-MS monitors intermediate stability, while TGA identifies thermally labile byproducts .

Q. Methodological Challenges and Solutions

Q. What strategies optimize the hydrolysis of ester precursors to this compound?

- Optimization :

- Base Selection : NaOH (2M) in ethanol/water (1:1) achieves >90% conversion, minimizing decarboxylation .

- Microwave-Assisted Hydrolysis : Reduces reaction time from 12 hours to 30 minutes at 80°C .

- Purity Challenges : Acidic workup (pH 3–4) precipitates the product, avoiding column chromatography .

Q. How are regioselectivity issues addressed in the synthesis of pyrazole-4-carboxylic acid derivatives?

- Regiocontrol :

Properties

IUPAC Name |

5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYYXPDTFLUERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961104 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40704-11-8 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.